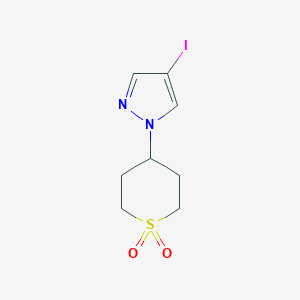
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H4ClF4NO and a molecular weight of 241.57 g/mol . This compound is known for its unique structural features, including the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of (Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with various reagents under specific conditions. One common method involves the use of alkynol and triethylamine (Et3N) in a 1,3-dipolar cycloaddition reaction . The reaction conditions often include the use of solvents such as hexanes and ethyl acetate, and the product is purified through column chromatography.
Analyse Des Réactions Chimiques
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: As mentioned earlier, it can participate in 1,3-dipolar cycloaddition reactions.
Common reagents used in these reactions include triethylamine, alkynols, and various solvents such as hexanes and ethyl acetate. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential use in drug discovery and development, particularly for its unique structural features that may contribute to pharmacological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including inhibition of specific enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride can be compared with other similar compounds, such as:
3-fluoro-4-(trifluoromethyl)benzoyl chloride: This compound has a similar structure but lacks the N-hydroxy group, which can affect its reactivity and applications.
3-hydroxy-4-(trifluoromethyl)benzonitrile:
Propriétés
Formule moléculaire |
C8H4ClF4NO |
|---|---|
Poids moléculaire |
241.57 g/mol |
Nom IUPAC |
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)4-1-2-5(6(10)3-4)8(11,12)13/h1-3,15H |
Clé InChI |
JPVSAPPTDCZISW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=NO)Cl)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)
![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)

dimethylsilane](/img/structure/B13680494.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)

![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)




